molecular formula C8H18O2S2 B13367234 1,3-Bis[(2-hydroxyethyl)thio]butane CAS No. 5335-14-8

1,3-Bis[(2-hydroxyethyl)thio]butane

Cat. No.: B13367234
CAS No.: 5335-14-8
M. Wt: 210.4 g/mol
InChI Key: IMUKMTAMDNNXIV-UHFFFAOYSA-N
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Description

1,3-Bis[(2-hydroxyethyl)thio]butane: is an organic compound with the molecular formula C8H18O2S2 It is a derivative of butane where two hydrogen atoms are replaced by 2-hydroxyethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis[(2-hydroxyethyl)thio]butane can be synthesized through a multi-step process involving the reaction of 1,3-dibromobutane with 2-mercaptoethanol . The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like methanol . The reaction conditions include moderate temperatures and controlled addition of reagents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize waste. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis[(2-hydroxyethyl)thio]butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like or .

    Reduction: Reduction reactions can convert the compound back to its thiol form using reducing agents such as .

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like or .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, moderate temperatures.

    Reduction: Sodium borohydride, ethanol as solvent, room temperature.

    Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.

Major Products Formed:

Scientific Research Applications

1,3-Bis[(2-hydroxyethyl)thio]butane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis[(2-hydroxyethyl)thio]butane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can modulate enzyme activity and affect various biochemical pathways. The hydroxyl groups in the compound also contribute to its reactivity and ability to form hydrogen bonds, further influencing its biological activity .

Comparison with Similar Compounds

  • 1,4-Bis[(2-hydroxyethyl)thio]butane
  • 1,2-Bis[(2-hydroxyethyl)thio]ethane
  • 1,3-Bis[(2-hydroxyethyl)thio]propane

Comparison: 1,3-Bis[(2-hydroxyethyl)thio]butane is unique due to its specific substitution pattern on the butane backbone, which imparts distinct chemical and physical properties. Compared to 1,4-Bis[(2-hydroxyethyl)thio]butane, it has different reactivity and solubility characteristics. The presence of hydroxyl groups in specific positions allows for unique interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

CAS No.

5335-14-8

Molecular Formula

C8H18O2S2

Molecular Weight

210.4 g/mol

IUPAC Name

2-[3-(2-hydroxyethylsulfanyl)butylsulfanyl]ethanol

InChI

InChI=1S/C8H18O2S2/c1-8(12-7-4-10)2-5-11-6-3-9/h8-10H,2-7H2,1H3

InChI Key

IMUKMTAMDNNXIV-UHFFFAOYSA-N

Canonical SMILES

CC(CCSCCO)SCCO

Origin of Product

United States

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